molecular formula C7H3BrF4O2S B13256740 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride

3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13256740
M. Wt: 307.06 g/mol
InChI Key: JRGIBDVHAPGIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrF3O2S. It is a derivative of benzene, featuring a bromine atom, a trifluoromethyl group, and a sulfonyl fluoride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-Bromo-5-(trifluoromethyl)benzene. One common method includes the reaction of 3-Bromo-5-(trifluoromethyl)benzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The bromine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

    Reduction: The compound can be reduced to form corresponding sulfonamides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled temperature conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonates, or thiols.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.

    Reduction: Formation of sulfonamides or sulfones.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly bind to the active site of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonamide
  • 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonic acid

Uniqueness

3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potent tool in biochemical research.

Properties

Molecular Formula

C7H3BrF4O2S

Molecular Weight

307.06 g/mol

IUPAC Name

3-bromo-5-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H3BrF4O2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H

InChI Key

JRGIBDVHAPGIBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.